3,4-dichloro-N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzamide
Description
This compound is a hydrazine-linked benzamide derivative featuring a 3,4-dichlorobenzamide core and a 4-dimethylaminophenyl hydrazone moiety.
Properties
Molecular Formula |
C18H18Cl2N4O2 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C18H18Cl2N4O2/c1-24(2)14-6-3-12(4-7-14)10-22-23-17(25)11-21-18(26)13-5-8-15(19)16(20)9-13/h3-10H,11H2,1-2H3,(H,21,26)(H,23,25)/b22-10+ |
InChI Key |
RYGGJVNMAPQJSF-LSHDLFTRSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzamide typically involves multiple steps. One common method starts with the reaction of 3,4-dichlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-(dimethylamino)benzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining controlled reaction conditions and using high-purity reagents, are applicable.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The dichlorobenzene ring allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
3,4-dichloro-N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1 N-{2-[(2E)-2-(2,4-Dichlorobenzylidene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide
- Structural Differences: Replaces 3,4-dichloro and dimethylamino groups with 3,4-dimethoxy and 2,4-dichloro substituents.
- Molecular Weight : 410.251 g/mol (vs. ~439 g/mol for the target, estimated from its formula).
2.1.2 N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Feature : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization.
- Contrast : The target compound’s hydrazone group may also act as a ligand, but its coordination chemistry remains unexplored .
2.1.3 N′- (1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide (7b4)
- Functional Groups: Shares a benzohydrazide backbone but incorporates a quinazolinone moiety.
- Spectral Data : νmax 1680 cm⁻¹ (C=O stretch), comparable to expected carbonyl vibrations in the target compound .
Table 1: Structural and Physicochemical Comparison
*Estimated from formula.
Spectroscopic and Crystallographic Analysis
Biological Activity
3,4-Dichloro-N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 3,4-dichloro-N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzamide is . Its molecular weight is approximately 368.27 g/mol. The compound features a dichloro-substituted benzamide core linked to a hydrazine moiety, which is often associated with various biological activities.
Anticancer Properties
Research indicates that 3,4-dichloro-N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzamide exhibits notable anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.
Antimicrobial Effects
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported its efficacy against Gram-positive and Gram-negative bacteria as well as certain fungi. The proposed mechanism includes the inhibition of bacterial cell wall synthesis and disruption of cellular integrity.
Enzyme Inhibition
Further investigations reveal that this compound acts as an inhibitor of specific enzymes involved in cancer progression and microbial metabolism. For instance, it has been shown to inhibit the activity of topoisomerases, which are crucial for DNA replication in both cancerous cells and bacteria.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Method : Cells were treated with varying concentrations of the compound for 24 hours, followed by MTT assay to assess cell viability.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated to be approximately 15 µM for MCF-7 and 12 µM for A549 cells.
-
Antimicrobial Activity Assessment :
- Objective : To determine the effectiveness of the compound against Staphylococcus aureus and Escherichia coli.
- Method : Disc diffusion method was employed to assess antibacterial activity.
- Results : The compound exhibited a clear zone of inhibition greater than 15 mm against both bacterial strains at a concentration of 100 µg/disc.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.27 g/mol |
| Anticancer IC50 (MCF-7) | 15 µM |
| Anticancer IC50 (A549) | 12 µM |
| Zone of Inhibition (S. aureus) | >15 mm at 100 µg/disc |
| Zone of Inhibition (E. coli) | >15 mm at 100 µg/disc |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
